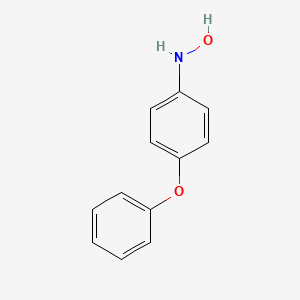

4-Hydroxylaminodiphenyl ether

Description

Conceptual Framework of Hydroxylamine (B1172632) and Diphenyl Ether Moieties in Organic Chemistry

The chemical behavior of 4-Hydroxylaminodiphenyl ether is fundamentally derived from its two core components: the hydroxylamine moiety and the diphenyl ether moiety.

The hydroxylamine group (-NHOH) is an inorganic functional group with the formula NH₂OH. wikipedia.org It can be viewed as a hybrid of ammonia (B1221849) and water. chemeurope.com This moiety is known for its reactivity and can act as a nucleophile, a reducing agent, and a precursor in the synthesis of other functional groups, most notably oximes, which are formed through its reaction with aldehydes or ketones. wikipedia.orgchemeurope.com The presence of both nitrogen and oxygen atoms allows for versatile reactivity, including alkylation which typically occurs at the nitrogen atom. wikipedia.org Hydroxylamines and their derivatives are recognized as important intermediates in the metabolic pathways of nitroaromatic compounds. nih.gov

The diphenyl ether moiety, with the chemical formula (C₆H₅)₂O, constitutes the structural backbone of the compound. It is the simplest diaryl ether and is characterized by an oxygen atom connecting two phenyl rings. wikipedia.org This structure is noted for its chemical and thermal stability. atamanchemicals.comchemicalbook.com The ether linkage itself is relatively unreactive. britannica.com However, the attached phenyl rings can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wikipedia.org Its stability makes it a common framework in various applications, including as a heat-transfer agent and a fragrance component. wikipedia.orgatamanchemicals.com

When combined into the this compound structure, these two moieties confer a unique set of properties. The diphenyl ether framework provides a large, relatively stable aromatic system, while the hydroxylamino group at the para-position of one phenyl ring becomes the primary site of chemical reactivity. The synthesis of this compound often involves the reduction of the corresponding nitro compound, 4-nitrodiphenyl ether, or the controlled hydroxylation of 4-aminodiphenyl ether. ontosight.aioup.com Its reactivity makes it a valuable, albeit often transient, intermediate in the synthesis of other molecules. ontosight.ai

Historical Context of Research on Related Ether and Hydroxylamine Compounds

The scientific investigation of ethers and hydroxylamines dates back to the 19th and even earlier centuries, laying the groundwork for the eventual study of more complex derivatives like this compound.

The history of ether synthesis can be traced back to 1275 when Raymond Lully described the action of oil of vitriol (sulfuric acid) on spirit of wine (ethanol). yale.edu However, it was not until the 19th century that the structure and catalytic nature of ether formation were understood, with chemists like Boullay, Mitscherlich, and Berzelius contributing to the knowledge that a small amount of acid could produce large quantities of ether. yale.edu The term "ether" came to define the R-O-R' class of organic compounds, which are recognized for their relative stability and utility as solvents. britannica.comnumberanalytics.com

Hydroxylamine was first synthesized in an aqueous solution by Wilhem Clemens Lossen in 1865. nih.gov The anhydrous form was prepared later in 1891 by Lobry de Bruyn and Crismer. nih.gov From the outset, hydroxylamine's utility in organic reactions was apparent, with its use in synthesizing aldoximes and ketoximes being established by 1897. nih.gov Over the 20th century, its role expanded significantly, being used as a reducing agent, in the synthesis of polymers like Nylon-6, and as a tool in molecular biology to induce mutations. wikipedia.orgchemeurope.com

Research into more complex molecules combining these moieties grew throughout the 20th century. Studies on related structures, such as 4-amino-4'-hydroxylaminodiphenyl sulfone, were published as early as 1946. acs.org In subsequent decades, interest in substituted diphenyl ethers increased, particularly in the agricultural industry. This led to research on the environmental fate and metabolic pathways of these compounds. For instance, studies on the photolysis of substituted diphenyl ethers showed that a common reaction pathway involves the reduction of nitro substituents to amines, a process that proceeds through a hydroxylamine intermediate. chemicalbook.com Specific research into the mutagenic activity of metabolites of 4-nitrobiphenyl (B1678912) ether in the late 1970s and early 1980s identified 4-hydroxylaminobiphenyl ether as a key, highly active intermediate. nih.gov More recently, enzymatic systems have been explored for the specific conversion of 4-nitrobiphenyl ether into 4-hydroxylaminobiphenyl ether and subsequently to other useful chemical intermediates. oup.com

Data Tables

Table 1: Physicochemical Properties of Diphenyl Ether and Key Derivatives

This table presents data for diphenyl ether and its nitro and amino derivatives, which are common precursors or related compounds to this compound.

| Property | Diphenyl Ether | 4-Nitrodiphenyl Ether | 4,4'-Oxydianiline (4-Aminodiphenyl ether) |

| Chemical Formula | C₁₂H₁₀O | C₁₂H₉NO₃ | C₁₂H₁₂N₂O |

| Molar Mass | 170.21 g/mol wikipedia.org | 215.20 g/mol nih.gov | 200.24 g/mol wikipedia.org |

| Appearance | Colorless solid or liquid wikipedia.org | Pale yellow to orange powder/crystal chembk.comtcichemicals.com | Colorless crystalline solid wikipedia.orgchemicalbook.com |

| Melting Point | 25-27 °C atamanchemicals.com | 53-56 °C chembk.com | 188-192 °C wikipedia.org |

| Boiling Point | 259 °C atamanchemicals.com | 320 °C chembk.com | Sublimes noaa.gov |

| Solubility in Water | Insoluble wikipedia.orgchemicalbook.com | Insoluble | Insoluble wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

39501-62-7 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(4-phenoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C12H11NO2/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,13-14H |

InChI Key |

PFRFIDRGSIUQLP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NO |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NO |

Other CAS No. |

39501-62-7 |

Synonyms |

4-hydroxylaminobiphenyl ether 4-hydroxylaminodiphenyl ether NHOH-DPE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of the 4-Hydroxylaminodiphenyl Ether Core Structure

The synthesis of the this compound core structure is predominantly achieved through the reduction of nitroaromatic precursors or the functionalization of amino precursors.

Reduction of Nitroaromatic Precursors

The reduction of 4-nitrodiphenyl ether is a common and effective method for preparing this compound. This transformation can be accomplished using various techniques, including catalytic hydrogenation, chemical reduction, and electrochemical methods.

Catalytic hydrogenation offers a clean and efficient route for the selective reduction of the nitro group. This process typically involves the use of a metal catalyst and a hydrogen source.

Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere at controlled temperature and pressure. google.com For instance, the hydrogenation of 4,4'-dinitrodiphenyl ether in the presence of a Pd/C catalyst yields the corresponding diamino product, illustrating the effectiveness of this catalyst system for nitro group reduction. google.com While the complete reduction to the amine is common, careful control of reaction conditions, such as catalyst activity, hydrogen pressure, and reaction time, can allow for the isolation of the intermediate hydroxylamine (B1172632).

Enzymatic Catalysis: Biocatalytic methods have emerged as a sustainable alternative. Nitroreductase enzymes, such as the one from Pseudomonas pseudoalcaligenes, can catalyze the reduction of 4-nitrobiphenyl (B1678912) ether to 4-hydroxylaminobiphenyl ether with high selectivity. researchgate.netoup.com This enzymatic reduction is part of a two-step process where the resulting hydroxylamine can be further converted to other useful compounds. researchgate.netoup.com

Table 1: Catalytic Hydrogenation Methods for Nitroaromatic Precursors

| Catalyst System | Precursor | Product | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 4,4'-Dinitrodiphenyl ether | 4,4'-Diaminodiphenyl ether | Effective for complete reduction to amine. google.com |

Various chemical reducing agents can be employed to convert 4-nitrodiphenyl ether to its hydroxylamino derivative. The choice of reagent is crucial for achieving the desired partial reduction.

Metal-Based Reductants: Zinc amalgam in the presence of a proton source like ethanol (B145695) has been used for the reduction of o-nitrobiphenyl to o-hydroxylaminobiphenyl. lookchem.com This method demonstrates the utility of metal amalgams in achieving the desired hydroxylamine product. lookchem.com

Chemoenzymatic Systems: A combination of a nitroreductase enzyme (NfsB) and a chemical reducing agent like sodium dithionite (B78146) can be used for the reduction of aromatic nitro compounds. researchgate.net This approach can overcome the limitations of using either the enzyme or the chemical reagent alone, leading to a more efficient conversion. researchgate.net

Electrochemical methods provide a high degree of control over the reduction process by tuning the applied potential. The reduction of nitroaromatic compounds, including nitrophenyl derivatives, has been studied using techniques like cyclic voltammetry. acs.orguchile.clrsc.orgrsc.org

Controlled Potential Electrolysis: The electrochemical reduction of C-4 nitrophenyl derivatives in protic media can lead to the formation of the corresponding arylhydroxylamines through a four-electron reduction process. uchile.cl The stability and further reactivity of the hydroxylamine can be influenced by the pH of the medium. uchile.cl The reduction of 4-nitrophenyl radicals grafted onto a carbon surface can also be achieved electrochemically to yield the corresponding amino groups, indicating the feasibility of this method for surface-modified materials. acs.org

Formation via Oxidation or Functionalization of Amino Precursors

An alternative synthetic route involves the oxidation or functionalization of the corresponding amino compound, 4-aminodiphenyl ether.

Oxidation of Amines: The synthesis of this compound can be achieved by reacting 4-aminodiphenyl ether with a suitable hydroxylating agent. ontosight.ai This process requires careful control of reaction conditions to ensure the selective formation of the desired hydroxylamine product. ontosight.ai

Construction of the Diphenyl Ether Linkage within Hydroxylamino Derivatives

In some synthetic strategies, the diphenyl ether linkage is formed after the hydroxylamino functionality is already present on one of the aromatic rings or is formed in situ.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ether bonds. This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. While direct application to hydroxylamino-substituted precursors is less common due to the reactivity of the hydroxylamino group, variations of this reaction could potentially be employed. For example, the synthesis of diphenyl ether derivatives has been achieved by reacting an m-halogenobenzyl ester with an alkali metal phenolate (B1203915). google.com

Nucleophilic Aromatic Substitution: The synthesis of nitrodiphenyl ethers, which are precursors to the target compound, often involves the nucleophilic aromatic substitution of a halogen on a nitro-activated ring with a phenoxide. For instance, 4,4'-dinitrodiphenyl ether can be prepared by the reaction of p-nitrochlorobenzene with a suitable phenoxide, catalyzed by CuI. google.com Similarly, 3-amino-4'-nitrodiphenyl ether can be synthesized from 4-chloronitrobenzene and meta-aminophenol. google.com These nitrodiphenyl ethers can then be reduced to the corresponding hydroxylamines.

Table 2: Methods for Constructing the Diphenyl Ether Linkage

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Ullmann Condensation | m-Halogenobenzyl ester, Alkali metal phenolate | Copper catalyst | Diphenyl ether derivative google.com |

| Nucleophilic Aromatic Substitution | p-Nitrochlorobenzene, Phenoxide | CuI | 4,4'-Dinitrodiphenyl ether google.com |

Williamson Ether Synthesis and its Chemical Adaptations

The Williamson ether synthesis, a cornerstone in the formation of ethers, is a versatile and widely employed method in both laboratory and industrial settings. scienceinfo.comchemeurope.com Developed in 1850 by Alexander Williamson, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. scienceinfo.comvedantu.com This method is adaptable for producing both symmetrical and unsymmetrical ethers. chemeurope.com

A general representation of the Williamson ether synthesis is the reaction of sodium ethoxide with chloroethane (B1197429) to produce diethyl ether and sodium chloride. wikipedia.org

Nucleophilic Substitution (SN2) Reaction Pathways

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. scienceinfo.com In this concerted reaction, the alkoxide ion (RO⁻) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or a similar compound with a suitable leaving group (like a tosylate). scienceinfo.comwikipedia.org This "backside attack" results in the inversion of the stereochemical configuration at the carbon atom. numberanalytics.com For the SN2 reaction to be efficient, a good, strongly electronegative leaving group, typically a halide, is essential. wikipedia.org

The formation of this compound via this pathway would conceptually involve the reaction of a substituted phenoxide with an appropriate alkylating agent. The hydroxylamino group, or a protected version of it, would be present on one of the aromatic rings.

Influence of Alkylating Agent Structure and Stereochemistry on Reaction Outcomes

The structure of the alkylating agent is a critical factor in the success of the Williamson ether synthesis. scienceinfo.com

Primary Alkyl Halides: These are the preferred substrates as they are most susceptible to the SN2 attack and minimize competing side reactions. numberanalytics.commasterorganicchemistry.comucalgary.ca

Secondary Alkyl Halides: These can undergo the desired substitution, but often compete with elimination (E2) reactions, leading to the formation of alkenes. numberanalytics.commasterorganicchemistry.com

Tertiary Alkyl Halides: These are generally unsuitable for the Williamson synthesis as they are highly prone to elimination reactions due to steric hindrance, which impedes the backside attack required for SN2. scienceinfo.comnumberanalytics.commasterorganicchemistry.com

The stereochemistry of the alkylating agent is also a crucial consideration. Since the reaction proceeds via an SN2 mechanism, if the carbon atom bearing the leaving group is a stereocenter, the reaction will result in an inversion of its configuration.

| Alkyl Halide Type | Primary Reaction Pathway | Typical Outcome |

| Primary | S | High yield of ether |

| Secondary | S | Mixture of ether and alkene |

| Tertiary | E2 Elimination | Predominantly alkene |

Optimization of Reaction Conditions: Solvent Effects and Temperature

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. wikipedia.orgnumberanalytics.comnumberanalytics.com These solvents are effective at solvating the cation of the alkoxide, which in turn enhances the nucleophilicity of the alkoxide anion. numberanalytics.com Protic solvents, in contrast, can solvate the nucleophile, reducing its reactivity. inrs.ca

Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction. vedantu.comnumberanalytics.com Therefore, careful temperature control is necessary to achieve the desired outcome. inrs.ca

Catalysts: While not always necessary in laboratory settings, catalysts can be employed to enhance the reaction rate, especially when using less reactive alkylating agents like alkyl chlorides. vedantu.comwikipedia.org The addition of a catalytic amount of a soluble iodide salt can significantly improve the rate through in-situ formation of a more reactive alkyl iodide (Finkelstein reaction). vedantu.comwikipedia.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can also be used to increase the solubility and reactivity of the alkoxide. wikipedia.orginrs.ca

| Condition | Effect on Williamson Ether Synthesis |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and favor S |

| Temperature | Moderate temperatures (50-100 °C) are typical; higher temperatures can promote elimination. wikipedia.org |

| Base | Strong bases (e.g., NaH, KOtBu) are used to generate the alkoxide. numberanalytics.com |

| Catalyst | Soluble iodide salts or phase-transfer catalysts can increase reaction rates. vedantu.comwikipedia.org |

Intramolecular Cyclization in Related Systems

When the alkoxide and the leaving group are present within the same molecule, an intramolecular Williamson ether synthesis can occur, leading to the formation of a cyclic ether. masterorganicchemistry.com This process is particularly effective for the formation of 5- and 6-membered rings. masterorganicchemistry.com In the context of diphenyl ether systems, intramolecular cyclization can be a significant reaction pathway, sometimes leading to the formation of dibenzofurans. sigmaaldrich.com For instance, diphenyl ether itself can undergo intramolecular cyclization in the presence of palladium acetate (B1210297) to yield dibenzofuran. sigmaaldrich.com Such cyclizations are generally performed at high temperatures, sometimes exceeding 200°C. google.com

Ullmann Condensation and Related Coupling Reactions

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming aryl ethers from the reaction of an aryl halide with a phenol. synarchive.comwikipedia.org This reaction is an important alternative to the Williamson ether synthesis, particularly for the synthesis of diaryl ethers.

Traditionally, the Ullmann condensation required harsh reaction conditions, including high temperatures (often above 210 °C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org An illustrative example is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org

The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.org

For the synthesis of a substituted diphenyl ether like this compound, the Ullmann condensation would involve the coupling of a substituted phenol with a substituted aryl halide in the presence of a copper catalyst.

Alkoxymercuration-Demercuration Strategies for Ether Formation

Alkoxymercuration-demercuration is a two-step process that allows for the Markovnikov addition of an alcohol to an alkene, resulting in the formation of an ether. libretexts.orgbyjus.com This method is particularly useful because it avoids the carbocation rearrangements that can occur under acidic conditions. byjus.comlibretexts.org

The reaction proceeds in two stages:

Alkoxymercuration: The alkene reacts with mercuric trifluoroacetate (B77799) in the presence of an alcohol. The alcohol acts as a nucleophile, attacking the intermediate mercurinium ion at the more substituted carbon, following Markovnikov's rule. libretexts.orgmasterorganicchemistry.com

Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury with a hydrogen atom to yield the final ether product. libretexts.orgbyjus.com

This strategy could be conceptually applied to the synthesis of precursors to this compound if an appropriate alkene-containing starting material were available.

Functional Group Interconversions on the Hydroxylamino Moiety

The hydroxylamino group (-NHOH) is an intermediate oxidation state between an amino group (-NH2) and a nitro group (-NO2), which allows for its conversion into either of these functionalities through selective oxidation or reduction. It can also undergo substitution reactions on the nitrogen atom.

The hydroxylamino moiety of this compound can be selectively oxidized to the corresponding nitroso derivative. Research has shown that this compound (4-NHOH) is converted to 4-nitrosobiphenyl (B155253) ether (4-NO). nih.gov In one study, this conversion was observed to be complete after 30 minutes of incubation in the absence of NADPH. nih.gov This transformation highlights the susceptibility of the hydroxylamino group to oxidation, a key step in certain metabolic activation pathways. nih.gov

| Reactant | Reagent/Condition | Product |

| This compound | Oxidation (e.g., air, mild oxidizing agents) | 4-Nitrosobiphenyl ether |

This interactive table summarizes the selective oxidation transformation.

Conversely, the hydroxylamino group can be selectively reduced to the corresponding primary amine. The reduction of this compound yields 4-aminodiphenyl ether. This transformation is a critical step in the detoxification pathway of corresponding nitroaromatic compounds, as the hydroxylamine is often a reactive intermediate. oup.comresearchgate.net This reduction can be accomplished using various reducing agents common in organic synthesis, such as catalytic hydrogenation or certain metal hydrides. For instance, studies on related nitroaromatic compounds have demonstrated the use of enzymes like nitroreductases, which catalyze the reduction of a nitro group through the hydroxylamine stage to the amine. oup.comresearchgate.net In the presence of a co-factor like NADPH, the equilibrium between the hydroxylamine and the nitroso form can be shifted towards the reduced hydroxylamine state. nih.gov

| Reactant | Reagent/Condition | Product |

| This compound | Reduction (e.g., catalytic hydrogenation, nitroreductases) | 4-Aminodiphenyl ether |

This interactive table summarizes the selective reduction transformation.

The nitrogen atom of the hydroxylamino group is nucleophilic and can participate in substitution reactions to form various derivatives.

N-Acetylation: The hydroxylamino group can be acetylated to form N-hydroxyacetylamino derivatives. Research has documented the synthesis of 4-hydroxyacetylaminobiphenyl ether, also referred to as 4-N(OH)Ac, from this compound. nih.gov This reaction is significant as N-acetylation is a key metabolic process for many aromatic amines and their derivatives, often mediated by N-acetyltransferase (NAT) enzymes. nih.govresearchgate.net Further acetylation can also occur on the oxygen atom, leading to products like 4-acetoxyacetylaminobiphenyl ether [4-N(OAc)Ac]. nih.gov

N-Alkylation: General methods for the N-alkylation of amines are applicable to this compound to produce N-alkylated derivatives. These methods often involve the reaction with alcohols or carboxylic acids in the presence of a catalyst. rsc.orgcsic.es For instance, catalytic systems based on transition metals like palladium, ruthenium, or iridium can facilitate the N-alkylation of amines using alcohols, in what is known as a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgorganic-chemistry.org These reactions are environmentally favorable as the primary byproduct is water. rsc.org Gas-phase alkylation over metal oxide catalysts is another established method. google.com

| Reaction Type | Reactant | Reagent/Condition | Product Example |

| N-Acetylation | This compound | Acetylating agent (e.g., acetic anhydride (B1165640), acetyl-CoA) | 4-Hydroxyacetylaminobiphenyl ether |

| N,O-Diacetylation | This compound | Excess acetylating agent | 4-Acetoxyacetylaminobiphenyl ether |

| N-Alkylation | This compound | Alcohol, Catalyst (e.g., Pd, Ru, Ir) | N-alkyl-N-(4-phenoxyphenyl)hydroxylamine |

This interactive table summarizes key N-substitution and derivatization reactions.

Regioselectivity and Stereochemical Control in Synthetic Routes

Regioselectivity is a crucial aspect of the synthesis and transformation of substituted aromatic compounds like this compound. The "4-" substitution pattern is itself a result of regioselective synthesis, typically starting from the nitration of diphenyl ether, which favors substitution at the para position.

A significant example of regioselectivity in the transformation of this compound is its enzymatic conversion to an aminophenol. oup.com Research has shown that hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45 can stoichiometrically convert this compound into 2-amino-5-phenoxyphenol. oup.com This transformation, a type of Bamberger rearrangement, is highly regioselective, with the amino group being introduced ortho to the original hydroxylamino position and the hydroxyl group migrating. This enzymatic approach demonstrates precise control over the reaction's outcome, yielding a specific isomer that is valuable as an intermediate for other materials. oup.com

The directing effects of the phenoxy and hydroxylamino groups also govern the regioselectivity of further electrophilic substitution reactions on the aromatic rings. Computational methods are increasingly used to predict the regioselectivity of such reactions, for example by calculating the activation barriers for substitution at different positions. beilstein-journals.org As there are no chiral centers in this compound, stereochemical control is not a factor in its synthesis or the reactions discussed.

Reactivity and Mechanistic Studies

Reactivity of the Hydroxylamino Group

The -NHOH group is a versatile functional group, capable of acting as a nucleophile or, upon activation, an electrophile. It is also susceptible to rearrangement and radical-mediated transformations.

The hydroxylamino group contains two nucleophilic centers: the nitrogen and the oxygen atoms. In substitution reactions, the nitrogen atom is generally the more potent nucleophile. cardiff.ac.uk N-Arylhydroxylamines can participate in nucleophilic substitution reactions with activated aromatic halides. thieme-connect.de For instance, hydroxylamine (B1172632) can displace fluoride (B91410) from pentafluorobenzene (B134492) to yield N-(pentafluorophenyl)hydroxylamine. thieme-connect.de

Furthermore, the nitrogen atom of hydroxylamines can be arylated through transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are effective for the N-arylation of hydroxylamines with aryl halides, providing a direct route to more complex N-arylhydroxylamine structures. organic-chemistry.org It is expected that the nitrogen atom of 4-Hydroxylaminodiphenyl ether would similarly serve as the primary site for nucleophilic attack in such reactions.

While inherently nucleophilic, the hydroxylamine functionality can be rendered electrophilic. This "umpolung" reactivity is achieved by converting the hydroxyl group into a better leaving group, for example, by acylation or sulfonylation. nih.gov This activation facilitates the cleavage of the N-O bond. nih.govrsc.orgnih.gov

Mechanistic studies on related O-aryl N-sulfinylhydroxylamines suggest that nucleophilic attack at the sulfur atom can lead to the loss of a phenolate (B1203915) leaving group, forming a transient sulfinyl nitrene species. nih.gov Alternatively, in reactions catalyzed by transition metals like iron, N-O bond cleavage can lead to the formation of nitrene intermediates, which can then undergo intramolecular C-H amination. nih.gov These pathways highlight the importance of the N-O bond's reactivity in synthetic transformations, allowing the nitrogen atom to function as an electrophile. mdpi.com

Aryl hydroxylamines are known to undergo rearrangement reactions. A notable example is the enzymatic rearrangement of 4-hydroxylaminobiphenyl ether, a close analog of the title compound, into 2-amino-5-phenoxyphenol. This transformation is catalyzed by a hydroxylaminobenzene mutase. This type of rearrangement, where the amino group migrates to the ortho position of the aromatic ring, is a known pathway for aryl hydroxylamines.

Other related rearrangements in organic chemistry include the Beckmann rearrangement of oximes and the benzidine (B372746) rearrangement of 1,2-diphenylhydrazine, which transforms into 4,4'-diaminobiphenyl under acidic conditions. libretexts.orgbdu.ac.in The benzidine rearrangement is described as a thieme-connect.dethieme-connect.desigmatropic reaction. bdu.ac.in While not directly applicable to this compound, these reactions illustrate the propensity of related structures to undergo significant molecular reorganization.

The hydroxylamino group can participate in single-electron transfer (SET) processes to form nitrogen-centered radicals. Research has shown that protonated electron-poor O-aryl hydroxylamines can generate highly electrophilic aminium radicals under photoredox catalysis. nih.govsci-hub.seresearchgate.net These aminium radicals are potent electrophiles that can undergo polarized addition to aromatic compounds, enabling direct C-H amination. nih.govsci-hub.seresearchgate.netacs.org

Electrochemically, the reduction of N-arylhydroxylamines in aprotic solvents can occur through an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.net This process involves the initial formation of a radical anion, which subsequently undergoes cleavage of the N-OH bond. researchgate.net Additionally, a selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been demonstrated, which is thought to proceed via a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathway involving nitrosoarene intermediates. organic-chemistry.org

Reactivity of the Diphenyl Ether Linkage

The C-O-C bond in diaryl ethers is notably stable due to the sp² hybridization of the aromatic carbons, which strengthens the bond and disfavors common cleavage mechanisms.

The cleavage of the diphenyl ether linkage in this compound is challenging under standard conditions.

Resistance to Acid-Catalyzed Cleavage Unlike alkyl ethers, which are readily cleaved by strong acids like HBr and HI, diaryl ethers are generally unreactive under these conditions. libretexts.orgrsc.org The mechanism for acid-catalyzed ether cleavage typically involves protonation of the ether oxygen followed by an SN1 or SN2 nucleophilic attack. libretexts.orgmasterorganicchemistry.com However, the C(sp²)-O bond of a diaryl ether is strong, and the sp²-hybridized carbon is not susceptible to backside SN2 attack. rsc.orgmasterorganicchemistry.com Similarly, the formation of an unstable aryl cation makes an SN1 pathway unfavorable. Studies have confirmed that diphenyl ether is stable even in harsh systems like acidic concentrated lithium bromide (ACLB) solution at elevated temperatures. rsc.org

Alternative Cleavage Pathways Despite its general stability, the diphenyl ether bond can be cleaved under specific, more energetic conditions or through alternative mechanistic pathways.

| Cleavage Method | Conditions & Mechanism | Products |

| Photochemical Cleavage | UV irradiation in a solvent like ethanol (B145695). Proceeds via excitation to a singlet state, followed by dissociation into a phenoxy and a phenyl radical pair. nih.govacs.org | Intramolecular recombination gives rearrangement products (e.g., 2- and 4-hydroxybiphenyls). Escape from the solvent cage followed by H-abstraction gives diffusion products (e.g., phenol (B47542) and benzene). nih.gov |

| Photoredox Catalysis | Visible light, acridinium (B8443388) photocatalyst, aryl carboxylic acid, and a Lewis acid (e.g., Cu(TMHD)₂). nih.govnih.gov Involves electrophilic attack of a photogenerated aryl carboxylic radical on the ether's electron-rich ring, followed by acidolysis and hydrolysis. nih.govnih.gov | Two molecules of the corresponding phenols. nih.gov |

These findings indicate that while the diphenyl ether linkage of this compound is robust against simple acid hydrolysis, it can be cleaved through photochemical or advanced catalytic methods that proceed via radical intermediates.

Electrophilic Aromatic Substitution on the Phenyl Rings

The this compound molecule contains two phenyl rings that can undergo electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the existing substituents: the hydroxylamino (-NHOH) group and the phenoxy (-O-Ph) group.

Both the -NHOH and the phenoxy groups are activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). msu.edumasterorganicchemistry.com They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comorganicmystery.com Both groups are also ortho, para-directors.

In this compound:

Ring A (substituted with -NHOH): The hydroxylamino group is a strong activating group, analogous to -OH and -NH₂. msu.edu It strongly directs incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is occupied by the ether linkage.

Ring B (substituted with the phenoxy group): The ether linkage (-O-) is also an activating, ortho, para-directing group. byjus.comtestbook.com It will direct incoming electrophiles to positions 2', 6' (ortho), and 4' (para).

Due to the significantly stronger activating nature of the -NHOH group compared to the phenoxy group, electrophilic attack is expected to occur preferentially on Ring A. msu.edumasterorganicchemistry.com However, with strong electrophiles or forcing conditions, substitution on Ring B is also possible.

Table 1: Directing Effects of Substituents in this compound

| Ring | Substituent | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|---|

| Ring A | -NHOH | Strongly Activating | ortho, para | 3 and 5 |

| Ring B | -O-Ar | Activating | ortho, para | 2', 6', and 4' |

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of the reactions of this compound, particularly its acid-catalyzed rearrangement, have been inferred from studies on analogous N-arylhydroxylamines. The Bamberger rearrangement is found to follow pseudo-first-order kinetics. researchgate.net

Kinetic studies provide significant insight into the reaction mechanism. The rate of the rearrangement is highly dependent on the acidity of the medium. researchgate.netresearchgate.net A key piece of evidence comes from Hammett plots, which correlate reaction rates with substituent electronic effects. For the Bamberger rearrangement, a large negative value for the reaction constant, rho (ρ ≈ -3.19), is observed. researchgate.netresearchgate.net This indicates that electron-donating groups on the aryl ring accelerate the reaction by stabilizing a buildup of positive charge in the rate-determining transition state. This strongly supports the formation of a cationic nitrenium intermediate. researchgate.net

Furthermore, the entropy of activation (ΔS‡) for this rearrangement is typically positive, which is consistent with a dissociative, Sₙ1-type mechanism where the transition state is less ordered than the reactants. researchgate.netresearchgate.net

Table 2: Kinetic Data for the Analogous Bamberger Rearrangement

| Parameter | Value/Observation | Implication | Reference |

|---|---|---|---|

| Reaction Order | Pseudo-first-order | Rate depends on [Arylhydroxylamine] and [H⁺] | researchgate.net |

| Hammett Constant (ρ) | -3.19 | Buildup of positive charge in the transition state | researchgate.netresearchgate.net |

| Entropy of Activation (ΔS‡) | Positive | Dissociative (Sₙ1-like) rate-determining step | researchgate.netresearchgate.net |

| Nitrenium Ion Lifetime | ~1.5 ns (for a related species) | Exists as a discrete, albeit short-lived, intermediate | cdnsciencepub.com |

Thermodynamically, the cleavage of the C-O bond in the diphenyl ether moiety requires harsh conditions and significant energy input. masterorganicchemistry.comacs.org In contrast, the reactions involving the hydroxylamino group, such as the Bamberger rearrangement, proceed under much milder acidic conditions, indicating a more accessible thermodynamic pathway for the cleavage and rearrangement of the N-O bond.

Detailed Reaction Mechanism Elucidation

The mechanisms for the primary reactions of this compound are elucidated through a combination of kinetic studies, product analysis, and computational chemistry.

Mechanism of Acid-Catalyzed Hydrolysis (Bamberger Rearrangement): The most widely accepted mechanism proceeds through several distinct steps:

Protonation: The reaction initiates with the rapid and reversible protonation of the oxygen atom of the hydroxylamino group by an acid catalyst (e.g., H₃O⁺). wikipedia.orgresearchgate.net

Formation of the Nitrenium Ion: This is the slow, rate-determining step (RDS) of the reaction. The protonated hydroxylamine undergoes heterolytic cleavage of the N-O bond, losing a molecule of water to form a highly reactive, resonance-stabilized arylnitrenium ion. wikipedia.orgresearchgate.netresearchgate.net The positive charge is delocalized into the aromatic ring.

Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent, attacks one of the electron-deficient carbons of the aromatic ring of the nitrenium ion. The attack occurs predominantly at the para position due to steric and electronic factors. wikipedia.org

Deprotonation/Rearomatization: The resulting intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final 4-aminophenol (B1666318) product. wikipedia.org

While the free nitrenium ion is a cornerstone of the classical mechanism, some computational studies have proposed a more nuanced model where the ion exists as part of a solvent-caged complex or proceeds through an aniline (B41778) dication-like transition state, avoiding a truly "free" cationic intermediate. researchgate.net

Mechanism of Reductive Scission: The reductive cleavage of the N-O bond is best described by a radical mechanism, particularly in photoredox or metal-catalyzed systems:

Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from a reducing species (e.g., an excited-state photocatalyst or a low-valent metal) to the hydroxylamine. acs.orgacs.org

N-O Bond Cleavage: The resulting radical anion is unstable and rapidly undergoes fragmentation, cleaving the weak N-O bond.

Radical Formation: This scission produces a nitrogen-centered (amidyl) radical and a phenoxide anion. researchgate.netacs.org This highly reactive radical intermediate is then poised for further synthetic transformations.

This mechanistic pathway underscores the utility of the hydroxylamino group as a precursor to nitrogen-centered radicals under reductive conditions.

Compound Index

Derivatives and Analogs Research

Synthesis of Substituted 4-Hydroxylaminodiphenyl Ethers

The synthesis of substituted analogs of 4-Hydroxylaminodiphenyl ether typically involves multi-step processes, often beginning with the construction of a substituted 4-nitrodiphenyl ether, which is then selectively reduced to the corresponding hydroxylamine (B1172632). Classical methods like the Williamson ether synthesis and the Ullmann condensation are foundational. masterorganicchemistry.combyjus.com The Williamson synthesis involves the reaction of a phenoxide with an alkyl or aryl halide, while the Ullmann condensation typically uses a copper catalyst to couple an aryl halide with a phenol (B47542). byjus.comscielo.org.mx Modern cross-coupling strategies may also be employed.

The introduction of alkyl and aryl groups onto the diphenyl ether skeleton can be achieved by starting with appropriately substituted precursors. For instance, an alkyl-substituted phenol can be coupled with 4-nitrofluorobenzene, or an alkyl-substituted aryl boronic acid could be coupled with a phenolic partner, followed by the reduction of the nitro group. Metal-free arylation techniques using diaryliodonium salts represent another potential route for creating aryl-substituted ethers. researchgate.net

| Substituent (Position) | Derivative Name | Common Synthetic Strategy |

|---|---|---|

| Methyl (e.g., at C-4') | 4-Hydroxylamino-4'-methyldiphenyl ether | Ullmann condensation of 4-iodotoluene (B166478) and 4-nitrophenol, followed by reduction. |

| tert-Butyl (e.g., at C-4') | 4-tert-Butyl-4'-hydroxylaminodiphenyl ether | Williamson synthesis using sodium 4-tert-butylphenoxide and 1-fluoro-4-nitrobenzene, followed by reduction. masterorganicchemistry.com |

| Phenyl (e.g., at C-4') | 4-Hydroxylamino-[1,1'-biphenyl]-4-yl ether | Suzuki-type coupling of 4-phenoxyphenol (B1666991) with a nitrophenyl boronic acid, followed by reduction. rsc.org |

The synthesis of halogenated analogs follows similar principles, using halogen-substituted precursors. The reactivity of aryl halides in Ullmann-type reactions generally follows the order I > Br > Cl, which can influence the choice of starting materials. scielo.org.mx These derivatives are valuable for probing the effects of electronegativity and steric bulk on the molecule's properties.

| Halogen Substituent | Example Derivative | Synthetic Approach Highlight |

|---|---|---|

| Fluoro (F) | 4-Fluoro-4'-hydroxylaminodiphenyl ether | Coupling of 4-fluorophenol (B42351) with 1-bromo-4-nitrobenzene. |

| Chloro (Cl) | 3'-Chloro-4-hydroxylaminodiphenyl ether | Ullmann reaction between 3-chlorophenol (B135607) and 1-iodo-4-nitrobenzene. scielo.org.mx |

| Bromo (Br) | 4-Bromo-4'-hydroxylaminodiphenyl ether | Coupling of 4-bromophenol (B116583) with 4-nitrophenylboronic acid. |

To study electronic effects, derivatives featuring electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups are synthesized. The presence of an electron-withdrawing group on the aryl halide can increase the yield in nucleophilic aromatic substitution and Ullmann condensations. scielo.org.mx Conversely, electron-donating groups on the phenol component can enhance its nucleophilicity. Research in related fields has shown that the introduction of EDGs or EWGs can significantly alter the electronic properties and reactivity of aryl ethers. rsc.org

| Group Type | Example Substituent | Resulting Derivative | Key Synthetic Consideration |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃ (Methoxy) | 4-Hydroxylamino-4'-methoxydiphenyl ether | Use of 4-methoxyphenol (B1676288) as a nucleophile. |

| Electron-Withdrawing (EWG) | -CN (Cyano) | 4-Cyano-4'-hydroxylaminodiphenyl ether | Use of 4-fluoro-benzonitrile as an electrophile in nucleophilic aromatic substitution. |

| Electron-Withdrawing (EWG) | -NO₂ (Nitro) | 4-Hydroxylamino-3'-nitrodiphenyl ether | Requires careful selective reduction of the precursor dinitro compound. |

Functionalization of the Hydroxylamino Nitrogen

Direct modification of the hydroxylamino (-NHOH) moiety is a key area of research for creating derivatives with altered chemical and biological properties.

The nitrogen atom in a hydroxylamine can be oxidized. The oxidation of tertiary amines and nitrogen heterocycles to their corresponding N-oxides is a well-established transformation, commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or reagents like sodium percarbonate. organic-chemistry.orgwikipedia.orgthieme-connect.de While the target molecule is a hydroxylamine, not a tertiary amine, these oxidative methods can be adapted. Oxidation of the hydroxylamino nitrogen in this compound could potentially lead to a nitrone or a nitroso derivative, depending on the reaction conditions. The term "N-oxide" in this context refers to the product of nitrogen oxidation.

The nucleophilic character of the hydroxylamino group allows for straightforward derivatization via acylation and sulfonylation.

N-Acyl Derivatives : These are synthesized by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction yields an N-acyl-N-(4-phenoxyphenyl)hydroxylamine.

N-Sulfonyl Derivatives : Similarly, N-sulfonyl derivatives are prepared by treating the parent hydroxylamine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This general approach is used for synthesizing a variety of N-sulfonyl compounds. nih.gov

These reactions allow for the introduction of a wide array of functional groups, enabling detailed exploration of their effects.

| Functionalization | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| N-Acylation | Acyl Halide | Acetyl Chloride | N-Acetyl-N-(4-phenoxyphenyl)hydroxylamine |

| N-Acylation | Carboxylic Anhydride | Acetic Anhydride | N-Acetyl-N-(4-phenoxyphenyl)hydroxylamine |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) | N-(4-phenoxyphenyl)-N-(tosyl)hydroxylamine |

Imine and Oxime Formation from Related Hydroylamines

Hydroxylamines, including aromatic variants structurally related to this compound, are key precursors in the formation of imines and oximes. These reactions typically involve the condensation of the hydroxylamine group (-NHOH) with a carbonyl compound (an aldehyde or a ketone). tutorchase.commasterorganicchemistry.com

Oxime Formation: The reaction of a hydroxylamine with an aldehyde or ketone yields an oxime. tutorchase.commasterorganicchemistry.com This process involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The general mechanism is consistent for various hydroxylamines, including O-substituted and N-alkylhydroxylamines. masterorganicchemistry.comacs.org The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. masterorganicchemistry.com For aryl hydroxylamines, this reaction provides a pathway to introduce a C=N-OH functional group.

Imine Formation: Imines, also known as Schiff bases, are formed when a primary amine reacts with an aldehyde or ketone. tutorchase.com While this compound is a hydroxylamine, its corresponding amine, 4-aminodiphenyl ether, can readily form imines. The mechanism is analogous to oxime formation, involving a nucleophilic attack by the amine nitrogen on the carbonyl carbon and subsequent dehydration. masterorganicchemistry.com

The table below summarizes the reactants and products in imine and oxime formation reactions relevant to hydroxylamine and primary amine precursors.

| Precursor Functional Group | Reactant | Product Functional Group | Product Class |

| Hydroxylamine (-NHOH) | Aldehyde (R-CHO) or Ketone (R₂C=O) | C=N-OH | Oxime |

| Primary Amine (-NH₂) | Aldehyde (R-CHO) or Ketone (R₂C=O) | C=N-R' | Imine (Schiff Base) |

Table 1: Imine and Oxime Formation Summary

Studies on O-aryl oximes have also investigated imine exchange reactions, where an existing oxime can react with another hydroxylamine to form a new oxime, a process that can be used to generate diverse compound libraries. psu.edu

Design and Synthesis of Chemically Related Ether-Containing Structures

The synthesis of diaryl ethers is a cornerstone of research into compounds related to this compound. These methods allow for the creation of a diverse library of analogs by varying the aromatic rings and their substituents.

Common synthetic strategies include:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide. organic-chemistry.org For instance, N,N-dimethylglycine has been used to promote the copper-catalyzed Ullmann-type synthesis of diaryl ethers at relatively low temperatures (90°C). organic-chemistry.org

Copper-Promoted Coupling: Modern variations often use copper(II) acetate (B1210297) to promote the coupling of arylboronic acids with phenols at room temperature. This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org

Palladium-Catalyzed Reactions: Catalyst systems derived from palladium acetate (Pd(OAc)₂) and specific ligands can effectively facilitate the C-O cross-coupling to form diaryl ethers. organic-chemistry.org

Metal-Free Synthesis: To avoid metal catalysts, methods using diaryliodonium salts or o-silylaryl triflates have been developed. For example, the reaction of diaryliodonium tosylates with phenols in the presence of potassium carbonate provides unsymmetrical diaryl ethers in good yields. organic-chemistry.org Another approach involves the direct coupling of phenols with electron-deficient aryl halides in DMSO, assisted by microwave irradiation. organic-chemistry.org

Researchers have applied these principles to create complex, biologically active molecules. For example, a series of novel diphenyl ether carboxamide derivatives were designed and synthesized by splicing a diaryl ether scaffold with an amide fragment to develop new fungicides. acs.org Similarly, diaryl ether analogs incorporating a 1,3,4-oxadiazole (B1194373) core have been synthesized to explore potential antibacterial and antimycobacterial activities. humanjournals.com The synthesis often starts with a precursor like 4,4′-oxydibenzaldehyde, which can undergo further reactions, such as Michael additions, to build more complex heterocyclic systems linked by a diphenyl ether moiety. nih.gov

The following table outlines several synthetic protocols for diaryl ether formation.

| Method | Catalysts/Promoters | Key Reactants | Typical Conditions |

| Ullmann Condensation | CuI, N,N-dimethylglycine | Aryl halide, Phenol | 90°C |

| Cu(II)-Promoted Coupling | Cu(OAc)₂, Tertiary Amine | Arylboronic acid, Phenol | Room Temperature |

| Metal-Free Arylation | Diaryliodonium Salts, K₂CO₃ | Diaryliodonium salt, Phenol | Acetonitrile (B52724) solvent |

| SNAr Coupling | None (Microwave-assisted) | Electron-deficient aryl halide, Phenol | Refluxing DMSO |

Table 2: Selected Synthetic Protocols for Diaryl Ethers

Structure-Reactivity Relationship Studies in Derivatives

Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of diphenyl ether derivatives influences their chemical behavior and biological efficacy. These studies systematically alter parts of the molecule and measure the resulting changes in a specific endpoint, such as reaction rates or inhibitory activity against a biological target.

A key area of investigation is the impact of substituents on the aromatic rings of the diphenyl ether core.

Herbicidal and Fungicidal Activity: In the development of new herbicides, SAR studies revealed that the introduction of a nitro group and a tetrahydrophthalimide moiety into the diphenyl ether structure is beneficial for biological activity. researcher.life For a series of diphenyl ether derivatives containing unsaturated carboxylates, the butenoate group was identified as the most promising for herbicidal action. nih.gov In another study on antifungal agents, SAR analysis showed that a benzyl (B1604629) scaffold was important for activity, and the introduction of a halogen atom on the benzyl ring improved the potency against the fungus Sclerotinia sclerotiorum. acs.org

Antitubercular Activity: Quantitative Structure-Activity Relationship (QSAR) studies have been performed to identify the structural features of diphenyl ether analogs that are favorable for inhibiting the Mycobacterium tuberculosis enzyme InhA. benthamdirect.com Both 2D and 3D QSAR models were developed, which help guide the design of new, more potent inhibitors. benthamdirect.com

Ion Channel Activation: The diphenyl ether structure has been identified as an essential core for activating BKCa channels. acs.org SAR studies on a series of derivatives led to the discovery of potent activators, demonstrating that specific substitutions could significantly enhance efficacy. acs.org

These studies often employ computational modeling alongside experimental synthesis and testing. Data-driven approaches can build quantitative structure–reactivity relationship (QSRR) models that predict chemical reactivity based solely on molecular structure, facilitating more efficient synthesis planning. chemrxiv.org The general principle is that the electronic and steric properties of substituents—such as electron-donating or withdrawing groups, size, and hydrophobicity—profoundly affect how the molecule interacts with its target, whether it be another chemical reagent or a biological receptor. nih.govchemrxiv.org

The table below provides examples of how structural modifications in diphenyl ether derivatives correlate with observed activity.

| Derivative Class | Structural Modification | Impact on Activity/Reactivity | Reference |

| Herbicidal Ethers | Addition of nitro and tetrahydrophthalimide groups | Increased herbicidal activity | researcher.life |

| Antifungal Carboxamides | Introduction of a halogen on the benzyl ring | Improved antifungal potency | acs.org |

| Antitubercular Analogs | Modifications identified by 2D/3D QSAR models | Guided design for enhanced InhA inhibition | benthamdirect.com |

| BKCa Channel Activators | Optimization of substitutions on the ether core | Discovery of potent activators (e.g., 10b) | acs.org |

Table 3: Structure-Reactivity Relationship Examples in Diphenyl Ether Derivatives

Advanced Spectroscopic and Structural Elucidation Studies

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Expected Infrared (IR) Absorption Bands:

The IR spectrum of 4-Hydroxylaminodiphenyl ether is expected to be dominated by several key absorptions. The O-H stretching vibration of the hydroxylamine (B1172632) group is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The N-H stretching vibration, also from the hydroxylamine group, would likely be observed in a similar region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.czmasterorganicchemistry.com

The C-O-C asymmetric stretching of the diphenyl ether moiety is a characteristic feature and is expected to produce a strong absorption band around 1240-1260 cm⁻¹, while the symmetric stretch would appear near 1050 cm⁻¹. openstax.orglibretexts.org Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-N stretching vibration of the hydroxylamine group is expected in the 1020-1250 cm⁻¹ range. libretexts.org

Expected Raman Scattering Peaks:

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information. mdpi.com The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. Therefore, intense peaks corresponding to the ring breathing modes are expected. The C-O-C symmetric stretch, which might be weak in the IR spectrum, could show a more prominent signal in the Raman spectrum. Low-frequency Raman spectroscopy could potentially provide insights into the intermolecular vibrations and crystalline structure of the compound. mdpi.compreprints.org

A comparative analysis with related compounds, such as 4-nitro-2-phenoxy aniline (B41778), for which computational and experimental FTIR data exist, can further aid in the assignment of vibrational modes. asianpubs.org

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Hydroxylamine | O-H Stretch | 3200-3400 | Medium-Broad | Weak |

| Hydroxylamine | N-H Stretch | 3300-3500 | Medium | Medium |

| Aromatic Rings | C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| Aromatic Rings | C=C Stretch | 1400-1600 | Medium-Strong | Strong |

| Diphenyl Ether | C-O-C Asymmetric Stretch | 1240-1260 | Strong | Medium |

| Diphenyl Ether | C-O-C Symmetric Stretch | ~1050 | Medium | Strong |

| Hydroxylamine | C-N Stretch | 1020-1250 | Medium | Medium |

This table is based on established group frequencies and data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. msu.edu The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the two aromatic rings.

The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents. pearson.com For diphenyl ether itself, the electronic transitions are well-characterized. The introduction of the hydroxylamino group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenyl ether, due to the electron-donating nature of the -NHOH group which extends the conjugation.

By analogy with other substituted aromatic compounds, the π → π* transitions are likely to occur in the near-ultraviolet region (200-400 nm). du.edu.eg For instance, studies on vinyl ethers show that substituents can shift the position and intensity of absorption bands. conicet.gov.ar Theoretical calculations could provide a more precise prediction of the electronic spectrum. researchgate.net

Predicted Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λ_max Region (nm) |

| π → π | Phenyl Rings | 200 - 280 |

| n → π | Hydroxylamine/Ether | > 280 |

This table provides a qualitative prediction. Experimental determination in various solvents would be necessary for accurate characterization.

X-ray Crystallography for Definitive Molecular Structure Determination

While a crystal structure for this compound itself has not been reported, studies on closely related compounds, such as 4-phenoxyaniline (B93406) derivatives, offer significant insights. rsc.orgrsc.org Research on 4-(4′-substituted)-phenoxyanilines reveals that the dihedral angle between the two aromatic rings is a key conformational feature. rsc.org For instance, in 4-nitro-2-phenoxy aniline, this angle is reported to be 71.40(12)°. asianpubs.org A similar twisted conformation is expected for this compound.

The presence of the hydroxylamino group (-NHOH) would introduce the potential for strong intermolecular hydrogen bonding. Specifically, the -OH and -NH groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This is likely to result in a well-defined hydrogen-bonding network in the crystal lattice, significantly influencing the molecular packing. This is in contrast to some 4-phenoxyanilines where N-H···O and cooperative N-H···N-H interactions are observed. rsc.org

Anticipated Crystallographic Data for this compound

| Parameter | Expected Features |

| Crystal System | Dependent on packing, likely monoclinic or orthorhombic |

| Space Group | To be determined |

| Key Dihedral Angle | Significant twist between the two phenyl rings |

| Hydrogen Bonding | Extensive network involving the -NHOH group |

| Molecular Packing | Influenced by both van der Waals forces and hydrogen bonding |

This table is speculative and based on data from analogous structures. Single-crystal X-ray diffraction analysis is required for definitive data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique used to study chiral molecules. scispace.com It measures the differential absorption of left- and right-circularly polarized light.

This compound, in its native state, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it would not exhibit a circular dichroism spectrum.

However, chiroptical spectroscopy would become a critical analytical tool if chiral derivatives of this compound were to be synthesized. For example, the introduction of a chiral center elsewhere in the molecule or the resolution of atropisomers (if rotational barriers around the C-O or C-N bonds were sufficiently high to allow for the isolation of stable enantiomers) would render the molecule chiral. Studies on other hydroxylamine derivatives have explored stereochemistry and rotational barriers. acs.org In such cases, CD spectroscopy would be essential for:

Confirming the presence of chirality.

Determining the enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of the enantiomers, often in conjunction with computational methods.

The chiroptical properties of other complex molecules, such as cryptophane derivatives, have been investigated to understand their three-dimensional structures in solution. researchgate.net A similar approach could be applied to chiral derivatives of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. schrodinger.com These calculations can determine a molecule's most stable three-dimensional arrangement and the behavior of its electrons, which dictates its chemical and physical properties. wikipedia.orgrsc.org

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.orglibguides.com This process determines key parameters such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.orgnist.gov For instance, studies on similar structures like dimethyl ether have established precise bond lengths and angles through both experimental and computational means. researchgate.net However, specific optimized geometry data, including bond lengths and angles for 4-Hydroxylaminodiphenyl ether, are not available in the reviewed literature. Consequently, a conformational analysis, which would explore the different spatial arrangements (conformers) of the molecule and their relative energies, has not been reported.

Electronic Energy Levels and Frontier Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. schrodinger.comnih.gov These "frontier orbitals" are crucial for understanding a molecule's reactivity, as they represent the regions most likely to donate or accept electrons in a chemical reaction. utdallas.edursc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitation properties. schrodinger.comutdallas.edumdpi.com While computational studies on various diphenyl ether derivatives have analyzed their frontier orbitals, no such data has been published for this compound. sioc-journal.cnresearchgate.netbohrium.com

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface, providing a visual guide to its electrophilic and nucleophilic sites. sioc-journal.cn Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. sioc-journal.cn This analysis is vital for predicting intermolecular interactions. Despite its utility, ESP maps and detailed charge distribution analyses for this compound have not been reported in scientific publications.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. utdallas.eduacs.org This involves mapping the energy changes as reactants transform into products and identifying the high-energy transition states that must be overcome. acs.org

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length or angle, is systematically varied. This method helps in locating transition states and understanding reaction pathways. acs.org Theoretical studies on hydroxylamine (B1172632) derivatives and diphenyl ethers have utilized PES scans to investigate reaction mechanisms like hydrogen atom transfer or cycloadditions. nih.govlibguides.comacs.org However, no PES scans for reactions involving this compound are documented.

Reaction Coordinate Analysis

Reaction coordinate analysis involves identifying the key geometric changes that define the path of a reaction from reactants to products via the transition state. This analysis provides a detailed understanding of the bond-making and bond-breaking processes. acs.org While general mechanisms for ether cleavage and reactions of hydroxylamines are known, a specific computational analysis of the reaction coordinates for any transformation of this compound is currently absent from the literature. nist.gov

Rate Constant and Equilibrium Constant Predictions

Theoretical methods can be employed to predict the rate constants and equilibrium constants of reactions involving this compound. For instance, the equilibrium between hydroxylamines and their corresponding nitroxides can be investigated using density-functional theory calculations. scispace.com The equilibrium constant (Keq) for such reactions is crucial for understanding their stability and reactivity. scispace.com

The study of reaction kinetics, such as the rearrangement of N-arylamine oxides to O-arylhydroxylamines, can also be aided by computational approaches. researchgate.netrsc.org The rate of such isomerizations has been shown to correlate with solvent properties like dielectric constants and hydrogen-bonding ability, which can be modeled computationally. researchgate.netrsc.org For the formation of oximes from aldehydes and hydroxylamine, equilibrium constants for adduct formation (Kadd) and oxime formation (Kox) have been determined, along with the pKa of the protonated oxime. researchgate.net These studies provide a framework for predicting the reactivity of the hydroxylamine moiety in this compound.

Table 1: Examples of Experimentally Determined and Calculated Equilibrium and Rate Constants for Related Systems This table is illustrative and provides data for analogous systems to demonstrate the types of parameters that can be determined.

| Reaction/Process | Compound System | Constant | Value | Method | Reference |

| Oxime Formation | 9-Formylfluorene + Hydroxylamine | Kadd | 440 | Experimental | researchgate.net |

| Oxime Formation | 9-Formylfluorene + Hydroxylamine | Kox | 3.0 x 10⁸ | Experimental | researchgate.net |

| Oxime Protonation | 9-Formylfluorene Oxime | pKa | -1.62 | Experimental | researchgate.net |

| Aldehyde Protonation | 9-Formylfluorene | pKa | -4.5 | Estimated from kinetics | researchgate.net |

| Enolization | 9-Formylfluorene | KE | 16.6 | Experimental | researchgate.net |

| Base Dissociation | Hydroxylamine | Kb | 1.10 x 10⁻⁸ | Experimental | pearson.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. openaccessjournals.com These simulations can provide insights into the conformational dynamics, solvent effects, and interactions of this compound with its environment.

The solvent environment can significantly influence the structure, reactivity, and properties of a solute molecule. mdpi.comresearchgate.net In the context of N-arylhydroxylamines, the choice of solvent is critical in synthetic procedures, with polar solvents often showing different reactivity profiles. mdpi.com For instance, in the catalytic hydrogenation of nitroarenes to N-arylhydroxylamines, tetrahydrofuran (B95107) (THF) is often the preferred solvent. mdpi.com

Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on a molecule's properties. researchgate.netic.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant. acs.org The stability of different tautomers, such as the oxime and hydroxylamine forms of a molecule, can be predicted using these solvation models. ic.ac.uk For example, calculations have shown that for some systems, the oxime tautomer is more stable than the hydroxylamine tautomer in an aqueous continuum solvation model. ic.ac.uk The study of hydroxylated polybrominated diphenyl ethers has utilized density functional theory (DFT) and MD simulations to compute properties like dissociation constants and solvation free energies. dartmouth.edursc.org

MD simulations can be used to model the interactions of this compound with various chemical environments, such as biological macromolecules or lipid bilayers. dartmouth.edursc.org For example, MD simulations have been used to study the binding of diphenyl ether derivatives to protein targets, calculating binding free energies using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA). nih.gov Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.orgmdpi.com

In studies of hydroxylated polybrominated diphenyl ethers, metadynamics simulations have been employed to investigate their passage through a lipid bilayer. dartmouth.edursc.org These simulations revealed that the orientation and conformation of the molecules within the bilayer can vary, which may influence their biological uptake and activity. dartmouth.edursc.org Similarly, the interaction of polybrominated diphenyl ethers with proteins like transthyretin has been investigated using a combination of spectroscopic techniques and molecular dynamics, identifying crucial amino acid residues for binding. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization and the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra of diphenyl ether derivatives can be predicted using computational models. researchgate.net Multiple linear regression analysis has been used to develop increment models that account for the effects of substituents and conformational preferences on chemical shifts. researchgate.net For complex molecules, two-dimensional NMR techniques and computational methods are often combined for structural elucidation. nih.gov

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Ab initio molecular orbital calculations can be used to predict the vibrational wavenumbers and IR band intensities. rsc.org For hydroxylamine, such calculations have been performed at the Hartree-Fock level with different basis sets to understand its IR spectrum. rsc.orgcdnsciencepub.comcdnsciencepub.com The most prominent IR absorption band for hydroxylamine in interstellar ice analogues is around 1188 cm⁻¹. astrobiology.comaanda.org

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum is related to the electronic transitions within a molecule. For arylamines, the interaction of the nitrogen lone pair with the aromatic pi-electron system leads to a shift in the absorption bands to longer wavelengths compared to benzene (B151609). libretexts.org For example, aniline (B41778) has a λmax of 280 nm, whereas benzene's is 256 nm. libretexts.org The presence of substituents on the aromatic ring can cause shifts in the absorption bands, which can be qualitatively understood based on the nature of the substituent. hnue.edu.vn Empirical rules, like the Woodward-Fieser rules, can be used to predict the λmax for certain classes of chromophores. utoronto.ca

Table 2: Predicted and Experimental Spectroscopic Data for Analogous Systems This table provides examples of spectroscopic data for related compounds to illustrate the types of information obtained.

| Spectroscopy Type | Compound/System | Key Feature/Peak (cm⁻¹ or nm) | Comment | Reference |

| IR | Hydroxylamine (in ice) | ~1188 cm⁻¹ | Prominent absorption band | astrobiology.comaanda.org |

| IR | Hydroxylamine (gas phase) | 1115 cm⁻¹ | Band with resolved fine structure | cdnsciencepub.comcdnsciencepub.com |

| UV-Vis | Aniline | λmax = 280 nm | Shift due to N lone pair interaction with ring | libretexts.org |

| UV-Vis | Benzene | λmax = 256 nm | Reference aromatic absorption | libretexts.org |

| ¹H NMR | Brominated Diphenyl Ethers | Varies | Chemical shifts depend on bromine substitution pattern and conformation | researchgate.net |

| ¹³C NMR | Brominated Diphenyl Ethers | Varies | Chemical shifts depend on bromine substitution pattern and conformation | researchgate.net |

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.govsemanticscholar.org These models are developed by finding a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the activity/property of interest.

For analogous systems like polybrominated diphenyl ethers (PBDEs), QSAR models have been developed to predict properties such as their depuration rates in mussels and their reaction rates with hydroxyl radicals. nih.govnih.govresearchgate.net The molecular descriptors used in these models can include constitutional indices, topological indices, quantum chemical parameters (like electrophilicity index and molecular polarizability), and surface potential parameters. semanticscholar.orgnih.gov The robustness and predictive ability of QSAR models are assessed through rigorous validation procedures. nih.govnih.gov

In the context of aromatic amines, QSAR models have been developed to predict their mutagenicity. acs.orgsemanticscholar.org These models often incorporate descriptors related to the electronic properties of the amines and their metabolites, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgsemanticscholar.org The development of reliable QSAR models can be a cost-effective way to predict the properties and potential hazards of new or untested chemicals. semanticscholar.org

Analytical Chemistry Approaches for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 4-Hydroxylaminodiphenyl ether from complex mixtures, such as reaction media or biological samples. The selection of the specific chromatographic technique depends on the compound's physicochemical properties, including its polarity and thermal stability.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The primary challenge lies in the thermal lability of the hydroxylamine (B1172632) functional group. researchgate.net Compounds with active hydrogen-containing groups like hydroxylamines tend to be unstable at the high temperatures required for GC injection and separation, leading to degradation and unreliable results. researchgate.net

To overcome this limitation, derivatization is a mandatory prerequisite for GC analysis. This process involves a chemical reaction to convert the polar, thermally unstable hydroxylamine group into a more volatile and stable derivative. researchgate.net Common derivatization strategies applicable to hydroxylamines include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. hilarispublisher.com